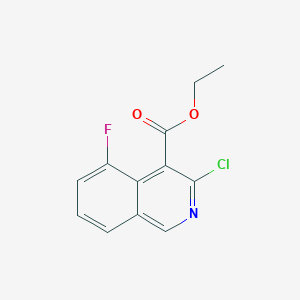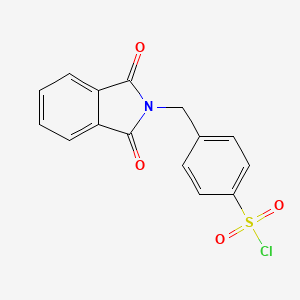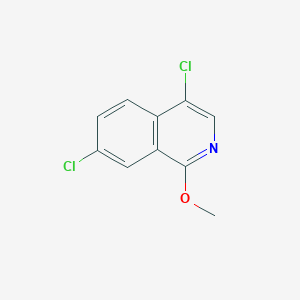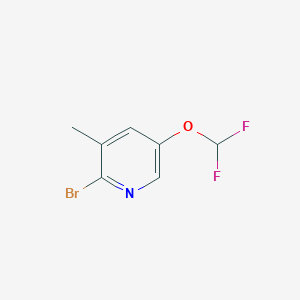
2-Bromo-5-(difluoromethoxy)-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(difluoromethoxy)-3-methylpyridine is a chemical compound with the molecular formula C7H6BrF2NO It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethoxy)-3-methylpyridine typically involves the bromination of 3-methylpyridine followed by the introduction of the difluoromethoxy group. One common method involves the reaction of 3-methylpyridine with bromine in the presence of a catalyst to form 2-bromo-3-methylpyridine. This intermediate is then reacted with difluoromethyl ether under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(difluoromethoxy)-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the difluoromethoxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild to moderate conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, acids, or ketones.
Reduction Reactions: Products include dehalogenated pyridines or modified difluoromethoxy derivatives.
Applications De Recherche Scientifique
2-Bromo-5-(difluoromethoxy)-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the development of bioactive compounds or as a probe in biochemical studies.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(difluoromethoxy)-3-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-(trifluoromethoxy)pyridine: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-Bromo-5-(difluoromethyl)pyridine: Similar but with a difluoromethyl group instead of a difluoromethoxy group.
2-Bromo-5-(methylthio)pyridine: Similar but with a methylthio group instead of a difluoromethoxy group.
Uniqueness
2-Bromo-5-(difluoromethoxy)-3-methylpyridine is unique due to the presence of both the bromine and difluoromethoxy groups, which confer distinct chemical properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the bromine atom provides a site for further functionalization through substitution reactions.
Propriétés
Formule moléculaire |
C7H6BrF2NO |
|---|---|
Poids moléculaire |
238.03 g/mol |
Nom IUPAC |
2-bromo-5-(difluoromethoxy)-3-methylpyridine |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-2-5(12-7(9)10)3-11-6(4)8/h2-3,7H,1H3 |
Clé InChI |
FTJYJIJJWGJCPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1Br)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


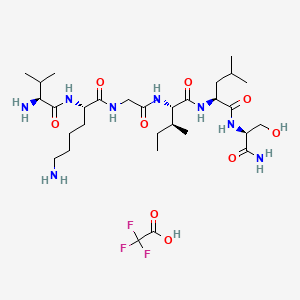
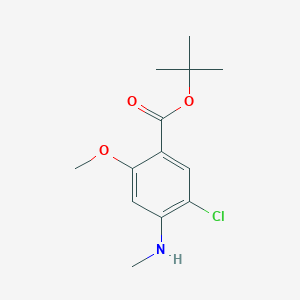
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate](/img/structure/B13657465.png)
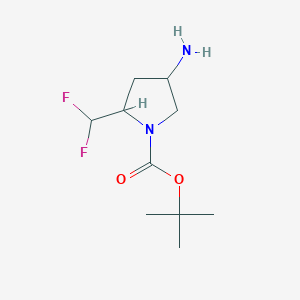
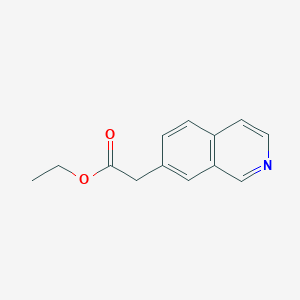

![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13657502.png)
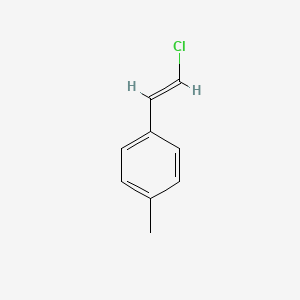
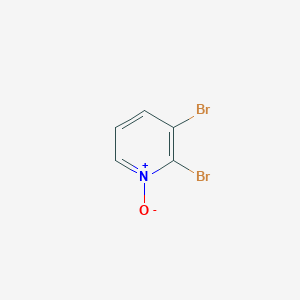

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid](/img/structure/B13657507.png)
